Structural Uniqueness Versus Unsubstituted Benzofuran‑5‑sulfonamide Core
Compound 2034393‑16‑1 is a tertiary sulfonamide bearing an N‑(5‑cyclopropylpyridin‑3‑yl)methyl group, whereas the commercially available lead‑like analog 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide (CAS 112894‑47‑0) is a primary sulfonamide [1]. Primary benzofuran‑sulfonamides typically inhibit carbonic anhydrase isoforms hCA I and hCA II with Kᵢ values in the 0.1–10 µM range. N‑Alkylation disrupts the canonical zinc‑binding sulfonamide‑NH₂ motif, abolishing CA inhibition but potentially redirecting the compound toward alternative targets such as soluble guanylyl cyclase (sGC). For example, the structurally related sGC inhibitor NS 2028 (a benzofuran‑fused system with an N‑heteroaryl substituent) exhibits IC₅₀ values of 30 nM (basal) and 200 nM (NO‑stimulated) in mouse cerebellum homogenates .
| Evidence Dimension | Target engagement profile (predicted shift) |
|---|---|
| Target Compound Data | Tertiary sulfonamide; expected to lack primary‑sulfonamide CA inhibition |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-5-sulfonamide (primary sulfonamide, CA inhibitor; Kᵢ ~0.1–10 µM for hCA I/II) |
| Quantified Difference | Qualitative target‑class switch; quantitative data not available for the target compound itself |
| Conditions | Class‑level SAR derived from sulfonamide literature |
Why This Matters
For procuring a compound with a predefined target profile, the user must be aware that the cyclopropylpyridine N‑substitution likely eliminates the default carbonic‑anhydrase activity of the core, making the compound suitable for entirely different assay panels.
- [1] PubChem. 2,3-Dihydro-1-benzofuran-5-sulfonamide. CID 49847143. https://pubchem.ncbi.nlm.nih.gov/compound/49847143 View Source
